molecular formula C15H13NO3 B13885442 3-(2-Anilino-2-oxoethyl)benzoic acid

3-(2-Anilino-2-oxoethyl)benzoic acid

Cat. No.: B13885442
M. Wt: 255.27 g/mol
InChI Key: SNDGHSINBHSAOZ-UHFFFAOYSA-N
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Description

3-(2-Anilino-2-oxoethyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an anilino group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Anilino-2-oxoethyl)benzoic acid typically involves the acylation of aniline with an appropriate benzoic acid derivative. One common method is the reaction of aniline with 3-(2-oxoethyl)benzoic acid under acidic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency of the process by minimizing human intervention and reducing the risk of errors.

Chemical Reactions Analysis

Types of Reactions

3-(2-Anilino-2-oxoethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

3-(2-Anilino-2-oxoethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Anilino-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Anilino-2-oxoethoxy)benzoic acid
  • 2-(2-Anilino-2-oxoethyl)benzoic acid

Uniqueness

3-(2-Anilino-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(2-anilino-2-oxoethyl)benzoic acid

InChI

InChI=1S/C15H13NO3/c17-14(16-13-7-2-1-3-8-13)10-11-5-4-6-12(9-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

SNDGHSINBHSAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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